1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium perchlorate
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Overview
Description
1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium perchlorate is a complex organic compound known for its unique structural properties and reactivity This compound is part of the pyridinium family, characterized by a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium perchlorate typically involves the reaction of 2-carboxyphenylboronic acid with 2,4,6-triphenylpyridine under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium perchlorate involves its interaction with molecular targets through various pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to desired biological effects. The presence of the carboxyphenyl group enhances its ability to form hydrogen bonds and electrostatic interactions, contributing to its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(Carboxyphenyl)-4,6-diphenylpyridinium perchlorate
- 1-(Carboxyphenyl)-2,4,6-triphenylpyridinium chloride
- 2-(Carboxyphenyl)-4,6-diphenylpyridinium chloride
Uniqueness
1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium perchlorate stands out due to its specific combination of functional groups, which imparts unique chemical and physical properties
Properties
IUPAC Name |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzoic acid;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NO2.ClHO4/c32-30(33)26-18-10-11-19-27(26)31-28(23-14-6-2-7-15-23)20-25(22-12-4-1-5-13-22)21-29(31)24-16-8-3-9-17-24;2-1(3,4)5/h1-21H;(H,2,3,4,5) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMKVZIIBDJXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4C(=O)O)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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